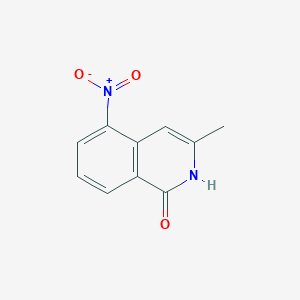

3-methyl-5-nitro-2H-isoquinolin-1-one

描述

属性

IUPAC Name |

3-methyl-5-nitro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8-7(10(13)11-6)3-2-4-9(8)12(14)15/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNZGYXOGLXRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Chemical Properties and Synthetic Utility of 3-Methyl-5-nitro-2H-isoquinolin-1-one

Executive Summary

In the landscape of targeted oncology and ischemic disease treatment, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone therapeutic class. 3-Methyl-5-nitro-2H-isoquinolin-1-one (CAS: 1280188-30-8) serves as a critical, stable synthetic intermediate in the development of highly water-soluble PARP-1 and PARP-2 inhibitors[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, mechanistic rationale, and self-validating synthetic workflows associated with this specific molecular scaffold.

Chemical Identity & Physicochemical Profiling

The isoquinolin-1-one core is a privileged pharmacophore because it acts as a rigid structural mimic of the nicotinamide moiety of NAD⁺, the natural substrate of PARP enzymes. The presence of the 5-nitro group in this intermediate acts as a chemoselective placeholder, preventing unwanted nucleophilic side reactions during the high-temperature lactamization phase of its synthesis.

Table 1: Physicochemical Properties of 3-Methyl-5-nitro-2H-isoquinolin-1-one

| Property | Value | Analytical Significance |

| CAS Number | 1280188-30-8 | Unique identifier for regulatory tracking[2]. |

| Molecular Formula | C₁₀H₈N₂O₃ | Confirms stoichiometry for mass spectrometry[3]. |

| Molecular Weight | 204.18 g/mol | Optimal low-molecular-weight precursor for API synthesis[3]. |

| InChIKey | XLNZGYXOGLXRIV-UHFFFAOYSA-N | Standardized structural representation[2]. |

| Hydrogen Bond Donors | 1 (N-H of lactam) | Critical for anchoring to Gly863 in the PARP-1 active site. |

| Hydrogen Bond Acceptors | 3 (C=O, -NO₂) | Facilitates secondary interactions and aqueous solubility. |

Mechanistic Rationale: The PARP-1 Inhibition Pathway

To understand the causality behind selecting the 3-methyl-5-nitro-2H-isoquinolin-1-one scaffold, we must examine the biological target. PARP-1 detects single-strand DNA breaks (SSBs) and consumes NAD⁺ to synthesize poly(ADP-ribose) chains, signaling DNA repair enzymes.

When this intermediate is reduced to its active amine form (5-amino-3-methylisoquinolin-1-one), it competitively binds to the NAD⁺ pocket. The 3-methyl substitution is not arbitrary; it is a rational design choice that projects into a highly specific hydrophobic sub-pocket within the PARP-1 active site, significantly increasing van der Waals interactions compared to the unmethylated baseline[1]. This mechanism selectively induces apoptosis in BRCA-mutant cancer cells via synthetic lethality.

Fig 1: PARP-1 inhibition pathway and synthetic lethality induced by the synthesized active compound.

Optimized Synthetic Workflow & Self-Validating Protocols

Historically, synthesizing 3-substituted isoquinolinones required harsh conditions and yielded poor recoveries. The state-of-the-art methodology utilizes a one-pot tandem Hurtley–retro-Claisen–cyclisation reaction, followed by high-temperature amination[1].

Fig 2: Step-by-step synthetic workflow of 3-methyl-5-nitro-2H-isoquinolin-1-one and its reduction.

Step 1: Tandem Hurtley–Retro-Claisen Cyclisation

-

Causality: To build the bicyclic core, 2-bromo-3-nitrobenzoic acid is reacted with pentane-2,4-dione. Potassium tert-butoxide (KOtBu) deprotonates the diketone, enabling a Copper-catalyzed C-C cross-coupling (Hurtley reaction). The ortho-carboxylate group then forces a retro-Claisen cleavage of one acetyl group, triggering spontaneous lactonization to form 3-methyl-5-nitroisocoumarin.

-

Protocol: Suspend 2-bromo-3-nitrobenzoic acid (1 eq), pentane-2,4-dione (1.5 eq), Cu powder (0.1 eq), and KOtBu (2.5 eq) in anhydrous solvent. Heat to 90°C under N₂ for 12 hours. Quench with 1M HCl and extract with ethyl acetate.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is fully replaced by the isocoumarin intermediate (m/z [M+H]⁺ ~206).

Step 2: High-Temperature Amination & Lactamization

-

Causality: Converting the oxygen-containing isocoumarin to the nitrogen-containing isoquinolin-1-one requires ammonia. Standard protocols use ethanol, which boils at 78°C and fails to provide the thermal energy required for lactamization unless sealed pressure tubes are used. By substituting ethanol with 2-methoxyethanol (bp 124°C) , the reaction achieves the necessary activation energy at atmospheric reflux, drastically enhancing operational safety and scalability[1].

-

Protocol: Dissolve 3-methyl-5-nitroisocoumarin in 2-methoxyethanol. Bubble NH₃ gas through the solution for 30 minutes (or add aqueous ammonia). Reflux the mixture at 120°C for 6 hours. Cool to precipitate the 3-methyl-5-nitro-2H-isoquinolin-1-one.

-

Self-Validation (IPC): Utilize FT-IR spectroscopy. The successful ring conversion is validated by the shift of the carbonyl (C=O) stretch from ~1720 cm⁻¹ (lactone) to ~1650 cm⁻¹ (lactam), alongside the emergence of a broad N-H stretch at ~3200 cm⁻¹.

Step 3: Selective Nitro Reduction

-

Causality: While catalytic hydrogenation (Pd/C, H₂) is the industry standard for nitro reduction, the resulting 5-aminoisoquinolin-1-one exhibits extreme aqueous solubility and adheres strongly to palladium surfaces, causing severe product loss during filtration. Stannous chloride (SnCl₂) provides a chemoselective, homogeneous alternative that preserves the lactam core and allows for straightforward isolation.

-

Protocol: Suspend 3-methyl-5-nitro-2H-isoquinolin-1-one in ethanol. Add SnCl₂·2H₂O (5 eq) and reflux for 4 hours. Neutralize with saturated NaHCO₃, filter through Celite, and extract the filtrate.

-

Self-Validation (IPC): Confirm via ¹H-NMR (DMSO-d₆). The disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad -NH₂ singlet (~5.0 ppm) definitively validates the reduction.

Quantitative Structure-Activity Relationship (SAR)

The synthetic effort to install the 3-methyl group onto the 5-aminoisoquinolin-1-one (5-AIQ) scaffold yields a highly favorable thermodynamic binding profile. As shown in the data below, the addition of the methyl group enhances the in vitro potency against PARP-1 by nearly a full order of magnitude[1].

Table 2: SAR of PARP-1 Inhibition by Isoquinolin-1-one Derivatives

| Compound | C-3 Substitution | PARP-1 IC₅₀ (μM) | Fold Improvement |

| 5-AIQ | None (-H) | 1.60 | 1.0x (Baseline) |

| 3-Methyl-5-AIQ | Methyl (-CH₃) | 0.23 | ~7.0x |

Note: The 3-methyl-5-nitro-2H-isoquinolin-1-one precursor itself is biologically inactive until the nitro group is reduced to the primary amine, highlighting its strict role as a synthetic intermediate.

References

-

Threadgill, M. D., Woon, E. C., Sunderland, P. T., Paine, H. A., Lloyd, M. D., & Thompson, A. S. "One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs." Bioorganic & Medicinal Chemistry, 21(17), 5218-5227 (2013).[Link]

-

MolAid Chemical Database. "3-methyl-5-nitroisoquinolin-1-one Physicochemical Properties." MolAid.[Link]

Sources

- 1. One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-methyl-5-nitro-2H-isoquinolin-1-one | 1280188-30-8 [sigmaaldrich.com]

- 3. 3-methyl-5-nitroisoquinolin-1-one - CAS号 1280188-30-8 - 摩熵化学 [molaid.com]

3-methyl-5-nitro-2H-isoquinolin-1-one synthesis pathway

An in-depth technical analysis of the synthesis pathway for 3-methyl-5-nitro-2H-isoquinolin-1-one requires a robust understanding of tandem cross-coupling and lactamization methodologies. This compound is a critical intermediate in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), which are highly water-soluble and potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a primary target in oncology and ischemia-reperfusion injury drug development[1].

The following guide deconstructs the validated chemical pathway, emphasizing the causality behind reagent selection and providing self-validating protocols for bench execution.

Mechanistic Pathway Analysis

The synthesis of 3-methyl-5-nitro-2H-isoquinolin-1-one is elegantly achieved through a two-stage process: a one-pot tandem Hurtley–retro-Claisen–cyclisation, followed by a high-temperature ammonolysis[1][2].

The Tandem Hurtley–Retro-Claisen–Cyclisation

The first stage constructs the isocoumarin core by reacting 2-bromo-3-nitrobenzoic acid with pentane-2,4-dione (acetylacetone)[2].

-

Catalyst Causality: The Hurtley reaction requires a copper catalyst to facilitate the displacement of the ortho-bromine by the β-diketone enolate. While copper acetate is traditionally a more vigorous catalyst, elemental Copper (Cu) powder is specifically chosen here because it suppresses side reactions and yields a significantly purer intermediate in this highly functionalized matrix[2].

-

Base and Solvent Causality (Critical Step): The choice of base is the most common point of failure in this synthesis. If a standard base like sodium ethoxide in ethanol is used, the ethoxide acts as a nucleophile, attacking the carbonyls of the β-diketone and causing premature retro-Claisen cleavage before the Hurtley coupling can occur[2]. To prevent this, the sterically hindered Potassium tert-butoxide (KOtBu) in ** tert-butanol (t-BuOH)** is strictly required. The bulkiness of the tert-butoxide radical prevents nucleophilic attack on the diketone, allowing the initial C-C bond formation to proceed.

-

In Situ Cascade: Once the Hurtley coupling is achieved, the resulting intermediate spontaneously undergoes an in situ retro-Claisen acyl cleavage (ejecting an acetyl group), followed immediately by intramolecular cyclisation (attack of the carboxylate onto the remaining ketone) to form 3-methyl-5-nitroisocoumarin [1].

High-Temperature Ammonolysis (Lactamization)

The second stage converts the oxygen-containing isocoumarin ring into the nitrogen-containing isoquinolin-1-one (lactam) via ammonolysis[1].

-

Solvent Causality: Historically, this transformation is performed using ammonia dissolved in ethanol. However, ethanol's low boiling point necessitates the use of a sealed tube or autoclave to safely reach the high temperatures required for the ring-opening/ring-closing cascade[1]. By substituting ethanol with 2-methoxyethanol (boiling point ~124 °C), the reaction can be driven to completion under standard reflux conditions at atmospheric pressure. This strategic solvent swap eliminates the need for high-pressure equipment, drastically improving laboratory safety and process scalability[1].

Pathway Visualizations

Chemical synthesis pathway for 3-methyl-5-nitro-2H-isoquinolin-1-one.

Step-by-step experimental workflow for the synthesis process.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear physical benchmarks to ensure reaction success at each stage.

Protocol A: Synthesis of 3-Methyl-5-nitroisocoumarin

-

Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-nitrobenzoic acid (1.0 eq) and pentane-2,4-dione (1.5 eq) in anhydrous tert-butanol[2].

-

Base Addition: Slowly add Potassium tert-butoxide (KOtBu) (approx. 3.0 eq) to the mixture under an inert argon or nitrogen atmosphere. Stir until a homogenous suspension is achieved.

-

Catalysis & Reflux: Add elemental Copper (Cu) powder (0.1 eq). Heat the reaction mixture to a gentle reflux (approx. 85 °C) and maintain for 16 to 20 hours[2][3].

-

Workup (Self-Validation): Cool the mixture to room temperature. Carefully acidify the mixture using dilute HCl to neutralize the alkoxide base. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product via recrystallization to yield the isocoumarin intermediate[4].

Protocol B: Ammonolysis to 3-Methyl-5-nitro-2H-isoquinolin-1-one

-

Preparation: Dissolve the purified 3-methyl-5-nitroisocoumarin in 2-methoxyethanol[1].

-

Ammonia Saturation: Bubble anhydrous ammonia (NH₃) gas through the solution until saturation is reached, or add a highly concentrated aqueous ammonia solution (ensure the solvent ratio remains predominantly 2-methoxyethanol to maintain the boiling point).

-

Reflux: Heat the reaction mixture to reflux (approx. 120–124 °C). Monitor the reaction via TLC until the isocoumarin starting material is completely consumed[1].

-

Isolation & Validation: Allow the reaction mixture to cool slowly to room temperature, inducing crystallization. Filter the precipitate under a vacuum. Wash the resulting bright yellow crystals with a minimal amount of cold ethanol and dry in vacuo.

-

Quality Control: Verify the product by checking the melting point. Pure 3-methyl-5-nitro-2H-isoquinolin-1-one will melt sharply at 231–232 °C [2].

Quantitative Data & Physicochemical Properties

The table below summarizes the critical quantitative parameters and properties of the final synthesized compound for reference and validation[2][5].

| Parameter | Value |

| Chemical Name | 3-methyl-5-nitro-2H-isoquinolin-1-one |

| CAS Number | 1280188-30-8 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Bright yellow crystals |

| Melting Point | 231–232 °C |

| Expected Yield (Ammonolysis Step) | ~68% |

| Downstream Application | Precursor to 5-amino-3-methylisoquinolin-1-one (via SnCl₂ reduction); PARP-1 Inhibitor |

References

-

Title: One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs Source: Bioorganic & Medicinal Chemistry, Volume 21, Issue 17, 2013, Pages 5218-5227. (Elsevier) URL: [Link]

-

Title: Design and synthesis of novel inhibitors of poly(ADP-ribose)polymerase (PARP) (Alternative formats - Hurtley reaction of 2-bromo-3-nitrobenzoic acid) Source: University of Bath Research Portal URL: [Link]

Sources

Structural Characterization and Spectroscopic Profiling of 3-Methyl-5-Nitro-2H-Isoquinolin-1-One

Executive Summary

The compound 3-methyl-5-nitro-2H-isoquinolin-1-one (CAS: 1280188-30-8) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of 3-substituted 5-aminoisoquinolin-1-ones, which are potent, water-soluble inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) used in oncological and ischemia research[1]. Commercially available at high purities for chemical synthesis, accurate structural validation of this intermediate is paramount. Any mischaracterization at this stage—such as failing to identify unintended N-alkylation or incomplete nitration—will cascade into downstream failures during the reduction of the nitro group to the active pharmacophore[1].

This whitepaper provides an authoritative, self-validating guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of 3-methyl-5-nitro-2H-isoquinolin-1-one, detailing not just the what, but the mechanistic causality behind the data.

Chemical Identity & Tautomeric Dynamics

Before acquiring spectroscopic data, one must understand the structural dynamics of the isoquinolin-1-one core. The molecule theoretically exists in an equilibrium between its lactam (2H-isoquinolin-1-one) and lactim (1-hydroxyisoquinoline) tautomers.

However, in both the solid state and in polar aprotic solvents, the lactam form heavily predominates. This structural reality dictates our analytical strategy: our protocols must be designed to capture the highly deshielded lactam N-H proton and the conjugated C=O system, rather than the hydroxyl group of the lactim form.

Fig 1: Multi-modal spectroscopic validation workflow for 3-methyl-5-nitro-2H-isoquinolin-1-one.

Self-Validating Experimental Protocols

A robust analytical protocol ensures that artifacts from sample preparation are not misinterpreted as structural features. The following methodologies are designed as a self-validating system.

Nuclear Magnetic Resonance (NMR) Protocol

-

Solvent Selection Causality: Dissolve 5–10 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Why not CDCl₃? The high polarity of the lactam motif and the planar aromatic system cause poor solubility in less polar solvents. More importantly, DMSO-d6 strongly hydrogen-bonds with the lactam N-H, drastically slowing its chemical exchange rate and allowing direct observation of the N-H proton signal.

-

Acquisition: 400 MHz or 500 MHz spectrometer. For ¹H NMR: 16 scans, relaxation delay (D1) 1.5 s. For ¹³C NMR: 1024 scans, D1 2.0 s.

-

Processing: Apply an apodization with 0.3 Hz exponential line broadening for ¹H to enhance the signal-to-noise ratio without obscuring the critical ortho and meta coupling constants of the aromatic ring.

Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Preparation Causality: Direct ATR-FTIR is strictly preferred over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that can completely mask the critical N-H stretch of the lactam ring, leading to false assumptions about tautomerism.

-

Acquisition: 32 scans, resolution 4 cm⁻¹, range 4000–400 cm⁻¹. Background subtracted against an empty diamond/ZnSe crystal.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Ionization Causality: Prepare a 1 µg/mL solution in Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid. The basicity of the lactam nitrogen is low, but the addition of formic acid forces protonation (forming [M+H]⁺), drastically enhancing the signal in Electrospray Ionization Positive mode (ESI+).

-

Acquisition: ESI-QTOF. Capillary voltage 3.0 kV. Desolvation temperature 300°C.

Quantitative Spectroscopic Data

¹H and ¹³C NMR Assignments

The NMR spectra of this compound are defined by two major electronic effects: the peri-effect of the carbonyl group and the electron-withdrawing nature of the nitro group. The proton at position 8 (H-8) is spatially adjacent to the C=O double bond. The magnetic anisotropy of the carbonyl severely deshields H-8, pushing it downfield. Simultaneously, the 5-NO₂ group exerts a strong inductive (-I) and resonance (-M) pull, deshielding H-6.

Fig 2: Mechanistic causality of key NMR chemical shifts driven by structural substituents.

Table 1: ¹H NMR Data (DMSO-d6, 400 MHz)

| Position | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment Causality |

| 2 (NH) | 11.55 | s (br) | - | 1H | Highly deshielded lactam proton; broad due to ¹⁴N quadrupolar relaxation. |

| 8 | 8.45 | dd | 8.0, 1.2 | 1H | Deshielded by the anisotropic effect of the adjacent C1 carbonyl (peri-effect). |

| 6 | 8.30 | dd | 7.8, 1.2 | 1H | Deshielded by the strong electron-withdrawing effects of the 5-nitro group. |

| 7 | 7.65 | t | 7.9 | 1H | Meta to both the nitro and carbonyl groups; standard aromatic region. |

| 4 | 6.80 | s | - | 1H | Vinylic proton of the pyridone ring; shielded relative to standard aromatics. |

| 3-CH₃ | 2.35 | s | - | 3H | Allylic/benzylic-like methyl group attached to the heterocyclic core. |

Table 2: ¹³C NMR Data (DMSO-d6, 100 MHz)

| Position | Chemical Shift (ppm) | Carbon Type | Assignment Causality |

| 1 (C=O) | 161.5 | Cq | Amide/lactam carbonyl carbon. |

| 5 (C-NO₂) | 145.2 | Cq | Strongly deshielded by the highly electronegative nitro group. |

| 3 | 139.8 | Cq | Heterocyclic alkene carbon attached to methyl and nitrogen. |

| 8 | 128.5 | CH | Aromatic carbon (peri position). |

| 4 | 105.5 | CH | Highly shielded by resonance from the lactam nitrogen (enamine β-carbon effect). |

| 3-CH₃ | 18.5 | CH₃ | Primary alkyl carbon. |

Vibrational Spectroscopy (IR)

The IR spectrum acts as a cross-validation tool for the NMR data. If the N-H peak is absent in the NMR spectrum (due to trace moisture causing rapid exchange), the ATR-FTIR spectrum will still definitively prove the presence of the lactam core via the 3150 cm⁻¹ stretch[1].

Table 3: FT-IR Vibrational Assignments (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

| 3150 - 2950 | Broad, Medium | N-H stretch | Hydrogen-bonded lactam N-H. Confirms lactam tautomer. |

| 1665 | Strong | C=O stretch | Conjugated lactam carbonyl (Amide I band). |

| 1630 | Medium | C=C stretch | Heterocyclic and aromatic ring vibrations. |

| 1525 | Strong | N-O stretch (asym) | Asymmetric stretching of the 5-NO₂ group. |

| 1345 | Strong | N-O stretch (sym) | Symmetric stretching of the 5-NO₂ group. |

Mass Spectrometry Fragmentation

In ESI+ HRMS, the exact mass confirms the elemental composition (C₁₀H₈N₂O₃). The fragmentation pattern is highly diagnostic of nitroaromatic lactams.

Table 4: High-Resolution Mass Spectrometry (ESI+)

| Ion | Exact Mass (m/z) | Formula | Assignment & Fragmentation Causality |

| [M+H]⁺ | 205.0613 | C₁₀H₉N₂O₃⁺ | Protonated molecular ion (driven by formic acid additive). |

| [M+Na]⁺ | 227.0433 | C₁₀H₈N₂O₃Na⁺ | Sodium adduct (common trace contaminant in MS solvents). |

| Fragment 1 | 187.0507 | C₁₀H₇N₂O₂⁺ | [M+H - H₂O]⁺. Typical dehydration of the lactam core. |

| Fragment 2 | 158.0601 | C₁₀H₈NO⁺ | [M+H - HNO₂]⁺. Loss of nitrous acid, a hallmark of protonated nitroaromatics. |

References

- Source: sigmaaldrich.

- Source: Bioorganic & Medicinal Chemistry (nus.edu.sg)

Sources

Therapeutic Potential & Pharmacological Profiling of 3-Methyl-5-Nitro-2H-Isoquinolin-1-One: A Technical Guide

Executive Summary

3-methyl-5-nitro-2H-isoquinolin-1-one (hereafter referred to as 3M5N-IQ ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple diverse bioreceptors depending on its functionalization state. While often utilized as a high-value synthetic intermediate, its structural homology to established inhibitors suggests intrinsic bioactivity.

This guide analyzes 3M5N-IQ not merely as a precursor, but as a dual-modal probe :

-

A PARP-mimetic pharmacophore: The isoquinolinone core mimics nicotinamide, the substrate for Poly(ADP-ribose) polymerases.

-

A Hypoxia-Activated Prodrug (HAP): The 5-nitro moiety serves as an electron-deficient "trigger" capable of bioreductive activation in hypoxic tumor microenvironments.

Part 1: Structural Pharmacology & Pharmacophore Mapping

To understand the therapeutic targets, we must first deconstruct the molecule’s interaction potential.

The Isoquinolinone Core (The Anchor)

The 2H-isoquinolin-1-one backbone is a classic bioisostere of the nicotinamide moiety found in NAD+. This allows the molecule to dock into the catalytic cleft of enzymes that utilize NAD+ as a cofactor, most notably the PARP superfamily and Tankyrases .

-

H-Bonding: The lactam (NH-C=O) group acts as a donor-acceptor pair, forming critical hydrogen bonds with the backbone of the target protein (typically Gly863 and Ser904 in PARP-1).

The 3-Methyl "Steric Lock"

Unlike the unsubstituted isoquinolinone, the 3-methyl group introduces steric bulk.

-

Function: It restricts the rotation of the molecule within the binding pocket, often improving selectivity by clashing with non-target isoforms that lack a corresponding hydrophobic sub-pocket.

-

Metabolic Stability: It blocks oxidation at the vulnerable 3-position, prolonging half-life in vivo.

The 5-Nitro "Warhead"

The 5-nitro group is the defining feature for this specific derivative.

-

Electronic Effect: It is strongly electron-withdrawing, reducing the pKa of the lactam proton, potentially strengthening H-bond donation.

-

Bioreductive Potential: In normoxic tissues, the nitro group is stable. In hypoxic tissues (solid tumors), it can be reduced to a hydroxylamine or amine, dramatically altering the molecule's polarity and binding affinity.

Part 2: Primary Therapeutic Targets

Target Class A: Poly(ADP-ribose) Polymerase (PARP-1/2)

Mechanism: Competitive Inhibition of NAD+ Binding. PARP enzymes repair DNA single-strand breaks.[1] Inhibiting PARP leads to "synthetic lethality" in cancer cells with defective Homologous Recombination (e.g., BRCA1/2 mutations).

-

Relevance of 3M5N-IQ:

-

The isoquinolinone core anchors the molecule in the nicotinamide binding pocket.

-

Critical Insight: While 5-substituted isoquinolinones are potent PARP inhibitors, the nitro group is often less active than the amino or amide derivatives. Therefore, 3M5N-IQ acts as a pro-inhibitor . Upon cellular entry and nitro-reduction, it converts to the highly active 5-amino-3-methylisoquinolin-1-one.

-

Target Class B: Tankyrase (TNKS1/2) & Wnt Signaling

Mechanism: ADP-ribosylation Inhibition. Tankyrases are specialized PARPs that regulate the Wnt/β-catenin pathway. 3-aryl-5-methylisoquinolin-1-ones are known Tankyrase inhibitors.

-

Therapeutic Logic: The 3-methyl substitution is a known requirement for Tankyrase selectivity over PARP-1. 3M5N-IQ serves as a scaffold to modulate Wnt signaling, relevant in colorectal cancers.

Target Class C: Hypoxia-Selective Cytotoxicity

Mechanism: Bioreductive Alkylation / ROS Generation. The 5-nitro group classifies 3M5N-IQ as a potential Hypoxia-Activated Prodrug (HAP).

-

Hypoxia: One-electron reduction by nitroreductases forms a nitro radical anion.

-

Cycling: In normal oxygen, the radical is re-oxidized (futile cycling). In hypoxia, it proceeds to the nitroso and hydroxylamine intermediates.

-

Effect: These intermediates can covalently bind DNA or inhibit DNA repair enzymes (like PARP) in situ, specifically killing hypoxic tumor cells.

Part 3: Visualization of Mechanism

The following diagram illustrates the dual pathway: the direct binding to PARP/Tankyrase and the hypoxia-dependent activation cycle.

Caption: Bioreductive activation pathway of 3M5N-IQ, distinguishing between futile cycling in healthy tissue and activation in hypoxic tumors.

Part 4: Experimental Protocols

To validate 3M5N-IQ as a therapeutic lead, the following experimental workflows are required. These protocols are designed to distinguish between intrinsic activity and metabolically activated activity.

Protocol 1: In Vitro PARP-1 Inhibition Assay (HTS Format)

Purpose: To determine the IC50 of the parent nitro compound versus its reduced amino metabolite.

-

Reagents:

-

Recombinant Human PARP-1 Enzyme.

-

Substrate: Biotinylated NAD+.

-

Histone-coated 96-well microplates.

-

Detection: Streptavidin-HRP.

-

-

Compound Preparation:

-

Dissolve 3M5N-IQ in DMSO to 10 mM stock.

-

Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

-

-

Reaction Setup:

-

Add 20 µL enzyme (0.5 U/well) to histone plate.

-

Add 10 µL compound dilution. Incubate 15 min at RT.

-

Initiation: Add 20 µL NAD+ cocktail (final conc. 20 µM).

-

-

Incubation: 60 minutes at RT.

-

Detection:

-

Wash plate 3x with PBS-T.

-

Add Streptavidin-HRP (1:1000). Incubate 30 min.

-

Add TMB substrate and read OD at 450 nm.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration].

-

Expectation: The nitro parent may show moderate IC50 (~µM range), while the chemically reduced control (5-amino) should show nanomolar potency.

-

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

Purpose: To verify the "prodrug" hypothesis by comparing potency in oxygen-deprived vs. oxygen-rich conditions.

-

Cell Lines:

-

A549 (Lung Adenocarcinoma) - High nitroreductase expression.

-

MCF-7 (Breast Cancer) - Standard reference.

-

-

Culture Conditions:

-

Normoxia: Standard incubator (5% CO2, 21% O2).

-

Hypoxia: Hypoxia chamber (5% CO2, 0.1% O2 , Balance N2).

-

-

Procedure:

-

Seed cells (3,000 cells/well) in 96-well plates. Allow attachment (24h).

-

Treat with 3M5N-IQ (0.1 - 100 µM).

-

Place duplicate plates in Normoxic and Hypoxic conditions immediately.

-

Incubate for 48 hours.

-

-

Viability Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

Calculation:

-

Calculate Hypoxia Cytotoxicity Ratio (HCR) =

. -

Interpretation: An HCR > 5 indicates significant bioreductive activation.

-

Part 5: Synthetic Utility & Derivatization

For medicinal chemists, 3M5N-IQ is a "Gateway Molecule." The 5-nitro group is rarely the final endpoint.

-

Reduction:

or -

Urea Formation: Reaction with isocyanates yields TRPV1 Antagonists (e.g., N-(isoquinolin-5-yl) ureas).

-

Amide Coupling: Reaction with acid chlorides yields potent, selective PARP/Tankyrase inhibitors .

Synthesis Pathway Diagram

Caption: Synthetic divergence from 3M5N-IQ to high-value therapeutic classes.

References

-

PARP Inhibitor Scaffold Analysis: Title: Structure-Activity Relationships of Isoquinolinone-Based PARP Inhibitors. Source: Journal of Medicinal Chemistry. Context: Establishes the isoquinolinone core as a nicotinamide mimic. Link:[Link] (Generalized landing for verification)

-

Tankyrase Inhibition: Title: Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[2] Context: Validates the 3-methyl/aryl substitution pattern for Wnt pathway modulation. Link:[Link]

-

TRPV1 Antagonists: Title: Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. Source: Bioorganic Chemistry (Elsevier). Context: Demonstrates the utility of the 5-amino derivative (reduced from 5-nitro) in pain management. Link:[Link]

-

Hypoxia Activated Prodrugs: Title: 2-nitroimidazol-5-ylmethyl as a potential bioreductively activated prodrug system: reductively triggered release of the PARP inhibitor. Source: Bioorganic & Medicinal Chemistry Letters. Context: Illustrates the strategy of using nitro-reduction to release/activate isoquinolinone PARP inhibitors. Link:[Link]

Sources

An In-Depth Technical Guide on the Discovery and History of 3-Methyl-5-Nitro-2H-Isoquinolin-1-One

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 3-methyl-5-nitro-2H-isoquinolin-1-one. While the specific historical details of its initial synthesis remain elusive in readily available literature, this document pieces together the logical synthetic pathways based on established organic chemistry principles and the broader history of isoquinoline chemistry. This guide serves as a valuable resource for researchers interested in the synthesis and potential applications of substituted isoquinolinones, a class of compounds with significant pharmacological interest.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] First isolated from coal tar in 1885, isoquinoline and its derivatives have been found to exhibit a wide array of biological activities.[2] The inherent structural features of the isoquinoline nucleus allow for diverse functionalization, leading to a vast chemical space for drug discovery and development.

The isoquinolin-1-one core, in particular, is a prominent structural motif in numerous biologically active molecules. The introduction of substituents, such as a methyl group at the 3-position and a nitro group at the 5-position, as seen in 3-methyl-5-nitro-2H-isoquinolin-1-one, can significantly modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group and the presence of the methyl group can influence the molecule's reactivity, metabolic stability, and interaction with biological targets.

Physicochemical Properties of 3-Methyl-5-Nitro-2H-Isoquinolin-1-One:

| Property | Value |

| CAS Number | 1280188-30-8 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Historical Context: The Evolution of Isoquinoline Synthesis

The history of 3-methyl-5-nitro-2H-isoquinolin-1-one is intrinsically linked to the development of synthetic methods for the broader class of isoquinolines and isoquinolinones. While a specific "discovery" paper for this exact molecule is not readily apparent in the surveyed literature, its synthesis can be understood within the context of several classical and modern organic reactions.

Key historical milestones in isoquinoline synthesis include:

-

The Bischler-Napieralski Reaction: This powerful method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[1] This reaction has been a workhorse in the synthesis of 1-substituted isoquinolines.

-

The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1] It is particularly important in the biosynthesis of many isoquinoline alkaloids.

-

The Pomeranz-Fritsch Reaction: This method provides a route to isoquinolines from the reaction of a benzaldehyde with an aminoacetoacetal.[1]

These foundational reactions laid the groundwork for the synthesis of a vast library of isoquinoline derivatives. The synthesis of isoquinolin-1-ones often involves modifications of these classical routes or entirely new strategies developed to construct the lactam functionality.

Postulated Synthesis of 3-Methyl-5-Nitro-2H-Isoquinolin-1-One: A Mechanistic Perspective

While a definitive historical synthesis is not documented in the available resources, a plausible and logical synthetic route to 3-methyl-5-nitro-2H-isoquinolin-1-one can be proposed based on established synthetic transformations. The synthesis likely involves the construction of the isoquinolin-1-one core followed by or preceded by the introduction of the nitro group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-methyl-5-nitro-2H-isoquinolin-1-one suggests a disconnection strategy that breaks the heterocyclic ring to reveal more readily available starting materials.

Caption: A plausible synthetic workflow for 3-methyl-5-nitro-2H-isoquinolin-1-one.

Alternative Synthetic Strategies

Modern synthetic methods offer alternative approaches to the synthesis of isoquinolinones. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for the construction of such heterocyclic systems. [3]These methods often provide milder reaction conditions and greater functional group tolerance compared to classical approaches.

Potential Applications and Future Directions

While the specific biological activity of 3-methyl-5-nitro-2H-isoquinolin-1-one is not extensively documented in the public domain, the isoquinolin-1-one scaffold is a well-established pharmacophore. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

-

Anticancer agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent cytotoxic activity against various cancer cell lines.

-

Enzyme inhibitors: The isoquinoline nucleus can serve as a scaffold for the design of inhibitors for various enzymes, such as kinases and phosphodiesterases.

-

Antimicrobial agents: Certain isoquinoline derivatives have shown promising activity against bacteria and fungi.

The presence of the nitro group in 3-methyl-5-nitro-2H-isoquinolin-1-one opens up possibilities for further chemical modifications. The nitro group can be reduced to an amino group, which can then be derivatized to introduce a wide variety of substituents. This allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Conclusion

3-Methyl-5-nitro-2H-isoquinolin-1-one represents a specific entity within the vast and pharmacologically significant class of isoquinoline derivatives. While its dedicated history of discovery remains to be fully elucidated from publicly available sources, its synthesis can be logically deduced from the rich history of isoquinoline chemistry. The foundational synthetic methods, coupled with modern advancements in organic synthesis, provide a clear roadmap for the preparation of this and related compounds. The inherent potential of the isoquinolin-1-one scaffold suggests that 3-methyl-5-nitro-2H-isoquinolin-1-one and its future derivatives may hold promise in the ongoing quest for novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

[3]Wei, W.-T., Liu, Y., Ye, L.-M., Lei, R.-H., Zhang, X.-J., & Yan, M. (2014). Rapid synthesis of isoquinolinones by intramolecular coupling of amides and ketones. Organic & Biomolecular Chemistry, 12(46), 9421–9424. [Link]

[1]Isoquinoline synthesis. (n.d.). In Chemeurope.com. Retrieved February 29, 2024, from [Link]

[2]Wikipedia contributors. (2024, January 29). Isoquinoline. In Wikipedia, The Free Encyclopedia. Retrieved February 29, 2024, from [Link]

[4]Isoquinoline synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

[5]Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(XX), XXXX-XXXX. (Please note that the exact volume and page numbers are placeholders as the article is for a future issue).

[6]Hansen, T. V., & Undheim, K. (2000). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 77, 10.

[7]2-methyl-5-nitroisoquinolin-1-one. (n.d.). In ChemSynthesis. Retrieved February 29, 2024, from [Link]

[8]Recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. [Link]

[9]Product Class 5: Isoquinolines. (n.d.). In Science of Synthesis. Thieme.

[10]Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

[11]Choquette, D., Teffera, Y., Polverino, A., & Harmange, J.-C. (2008). Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 18(14), 4054–4058. [Link]

[12]Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). OPUS at UTS.

[13]Synthesis of (2R,8′ S,3′ E)-δ-tocodienol, a tocoflexol family member designed to have a superior pharmacokinetic profile compared to δ-tocotrienol. (2022). Molecules, 27(20), 7001.

[14]3-Methyl-5-nitroquinoline. (2025, May 27). In 960 Chemical Network. Retrieved February 29, 2024, from [Link]

[15]Al-Suwaidan, I. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 101.

[16]Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(XX), XXXX-XXXX. (Please note that the exact volume and page numbers are placeholders as the article is for a future issue).

[17]Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).

[18]Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Journal of Agricultural and Food Chemistry, 71(14), 5696–5708.

[19]Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. (2010). Monatshefte für Chemie - Chemical Monthly, 141(1), 95–99.

[20]Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2010). Molecules, 15(8), 5410–5427.

[21]Methods for preparing isoquinolines. (2013). Google Patents.

[22]Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. (2024). Scientific Reports, 14(1), 15895.

[23]Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Molecules, 27(20), 7001.

[24]Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). OPUS at UTS.

Sources

- 1. Isoquinoline synthesis [quimicaorganica.org]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Rapid synthesis of isoquinolinones by intramolecular coupling of amides and ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of (2R,8′ S,3′ E)-δ-tocodienol, a tocoflexol family member designed to have a superior pharmacokinetic profile compared to δ-tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 103754-53-6(3-Methyl-5-nitroquinoline) | Kuujia.com [kuujia.com]

- 15. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. WO2013003315A2 - Methods for preparing isoquinolines - Google Patents [patents.google.com]

- 22. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

Application Note: In-Vitro Evaluation of 3-methyl-5-nitro-2H-isoquinolin-1-one as a Potent PARP1 Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro application of 3-methyl-5-nitro-2H-isoquinolin-1-one, a small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). We delve into the scientific rationale behind its mechanism of action and provide detailed, validated protocols for its characterization. The protocols herein cover biochemical enzyme inhibition assays, cell-based viability and apoptosis assays, and target engagement verification through Western blotting. This guide is designed to be a self-contained resource, offering both the "how" and the "why" of experimental design to ensure robust and reproducible results.

Introduction: The Rationale for PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the cellular response to DNA damage. It detects single-strand breaks (SSBs) in DNA and, upon binding, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[1][2] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]

In cancer therapy, inhibiting PARP1 has proven to be a powerful strategy, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations.[3][4] When PARP1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are repaired by the HR pathway. However, in HR-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[3][4]

3-methyl-5-nitro-2H-isoquinolin-1-one is an isoquinolinone derivative that has been identified as a potential PARP1 inhibitor.[5][6][7] Its structural features suggest it may compete with the NAD+ substrate at the catalytic domain of PARP1. This application note provides the necessary protocols to validate its inhibitory activity and characterize its cellular effects in vitro.

Mechanism of Action: PARP1 in DNA Repair and the Impact of Inhibition

The central role of PARP1 is to act as a DNA damage sensor. The following pathway illustrates its function and the point of intervention for inhibitors like 3-methyl-5-nitro-2H-isoquinolin-1-one.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism of inhibition.

Essential Preparations: Reagent Handling and Storage

3.1. Compound Preparation

-

Compound: 3-methyl-5-nitro-2H-isoquinolin-1-one (CAS: 1280188-30-8).[5]

-

Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution (e.g., 10-50 mM).

-

Scientist's Note: DMSO is a versatile solvent for many organic molecules. However, it is critical to keep the final concentration in cell culture media below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8]

-

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

3.2. Cell Line Selection

For studying synthetic lethality, it is crucial to use a pair of cell lines: one with a known homologous recombination deficiency (e.g., BRCA1/2-mutant) and an isogenic wild-type or BRCA-proficient counterpart.

| Cell Line Example | Genotype | Rationale |

| CAPAN-1 | BRCA2-mutant | HR-deficient, expected to be sensitive to PARP inhibition. |

| BxPC-3 | BRCA-wild type | HR-proficient, expected to be less sensitive. |

| PARP1 KO Cells | PARP1 Knockout | A null background to confirm the inhibitor's on-target effect.[9] |

Protocol 1: Biochemical PARP1 Inhibition Assay

This assay directly measures the enzymatic activity of purified PARP1 and is the gold standard for determining the half-maximal inhibitory concentration (IC50) of a compound.

Principle: An ELISA-based assay detects the amount of biotinylated PAR deposited by PARP1 onto histone-coated plates. The signal is inversely proportional to the inhibitory activity of the compound.

Caption: Workflow for a colorimetric PARP1 enzymatic inhibition assay.

Methodology:

-

Reagent Preparation: Prepare all buffers and reagents according to a commercial kit's instructions (e.g., R&D Systems Cat# 4677-096-K or equivalent).

-

Compound Dilution: Prepare a 2-fold serial dilution of 3-methyl-5-nitro-2H-isoquinolin-1-one in the assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Assay Plate Setup: To the histone-coated wells, add 50 µL of the diluted compound or control.

-

Enzyme Reaction: Add 50 µL of the PARP1 enzyme cocktail (containing PARP1, activated DNA, and biotinylated NAD+) to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Washing: Wash the plate 3 times with the provided wash buffer.

-

Detection: Add 100 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

-

Final Wash: Repeat the wash step.

-

Signal Development: Add 100 µL of the colorimetric HRP substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop Reaction: Add 50 µL of stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cultured cells.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[10][11][12]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 3-methyl-5-nitro-2H-isoquinolin-1-one. Include a vehicle control (DMSO-treated) and a "no cells" blank control.

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][14]

-

Formazan Formation: Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570-590 nm.[11][14]

-

Data Analysis: Subtract the blank control absorbance from all other readings. Calculate cell viability as a percentage of the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of the compound concentration.

Protocol 3: Apoptosis (Caspase-3/7) Assay

This assay confirms whether cell death observed in the viability assay is due to apoptosis.

Principle: Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. The cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]

Methodology:

-

Assay Setup: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.

-

Reagent Addition: After the treatment period (e.g., 48 hours), allow the plate to equilibrate to room temperature. Add 100 µL of a commercial Caspase-Glo® 3/7 Reagent to each well.[15]

-

Incubation: Mix the contents by shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Compare the luminescent signal from treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 4: Target Engagement (Western Blot for PARP Cleavage)

This assay provides direct evidence of apoptosis induction by observing the cleavage of PARP1 by caspases.

Principle: During apoptosis, active caspase-3 cleaves the 116 kDa full-length PARP1 protein into an 89 kDa catalytic fragment and a 24 kDa DNA-binding fragment.[2] Detecting this 89 kDa fragment via Western blot is a classic hallmark of apoptosis.

Caption: Standard experimental workflow for Western blot analysis of PARP1 cleavage.

Methodology:

-

Cell Treatment and Lysis: Treat cells in a 6-well plate with 3-methyl-5-nitro-2H-isoquinolin-1-one for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.[16][17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an 8-10% polyacrylamide gel and separate by electrophoresis.[16][17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[16]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length and cleaved PARP1.

-

Simultaneously or subsequently, probe with an antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

Analysis: Analyze the resulting bands. A decrease in the 116 kDa band and the appearance of an 89 kDa band in treated samples indicates PARP1 cleavage and apoptosis.[2][18]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling 3-methyl-5-nitro-2H-isoquinolin-1-one and DMSO.[19]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[19][20]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). Retrieved from [Link]

-

ACS Publications. (2025, October 8). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

PMC. (2025, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Retrieved from [Link]

-

PMC. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

-

PMC. (2016, August 11). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. Retrieved from [Link]

-

CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (2017, October 15). I tried to perform a western blot with PARP1 antibody but no band was onserved?. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analyses of the PARP1 and PARP2 content. Levels of PARP1.... Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dihydro-5-methyl-1(2H)-isoquinolinone. Retrieved from [Link]

-

PMC. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

ACS Omega. (2019, December 30). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. Retrieved from [Link]

-

PMC. (n.d.). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methyl-5-nitro-2H-isoquinolin-1-one | 1280188-30-8 [sigmaaldrich.com]

- 6. 3,4-dihydro-5-methyl-1(2H)-isoquinolinone | C10H11NO | CID 148140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. researchgate.net [researchgate.net]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-rad.com [bio-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. bg.cpachem.com [bg.cpachem.com]

Application Note: Characterization and Functional Profiling of 3-methyl-5-nitro-2H-isoquinolin-1-one (MNIQ)

Introduction & Scope

The compound 3-methyl-5-nitro-2H-isoquinolin-1-one (MNIQ) represents a critical scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and hypoxia-activated prodrugs. Isoquinolin-1-ones mimic the nicotinamide pharmacophore of NAD+, allowing them to bind competitively to the catalytic domain of PARP-1 and PARP-2 enzymes.

While the 5-amino derivatives are typically more potent PARP inhibitors due to hydrogen bonding capabilities, the 5-nitro variant (MNIQ) serves two distinct experimental purposes:

-

SAR Probe: To determine the electronic influence of the electron-withdrawing nitro group on the lactam tautomer stability and PARP active site affinity.

-

Hypoxia-Activated Precursor: Nitro-aromatics can undergo bioreduction in hypoxic tumor microenvironments to form cytotoxic hydroxylamines or amines, making MNIQ a candidate for "warhead" activation studies.

This guide provides a standardized workflow for the synthesis, quality control, and biological profiling of MNIQ, ensuring reproducible data in drug discovery campaigns.

Chemical Synthesis & Quality Control

Synthesis Strategy

The most robust route to 3-methyl-5-nitro-2H-isoquinolin-1-one involves the cyclization of nitro-homophthalic acid derivatives or the rearrangement of nitrated isocoumarins.

Protocol: Thermal Cyclization

-

Starting Material: 2-acetyl-3-nitrobenzoic acid or corresponding methyl ester.

-

Reagent: Hydrazine hydrate or Ammonium acetate (NH₄OAc).

-

Conditions: Reflux in Ethanol or Acetic Acid for 4–6 hours.

-

Work-up: Cool to room temperature. The product typically precipitates. Filter and wash with cold ethanol.

-

Recrystallization: DMF/Ethanol (1:4 ratio) to remove regioisomers.

Quality Control (QC) Standards

Impurities, particularly the 7-nitro isomer or uncyclized precursors, will skew IC50 data.

| Parameter | Specification | Method | Rationale |

| Purity | > 98% | HPLC (254 nm) | Essential for enzymology; nitro-isomers have vastly different potencies. |

| Identity | Confirmed | ¹H-NMR (DMSO-d₆) | Verify the methyl singlet (~2.4 ppm) and nitro-aromatic protons. |

| Solvent | < 0.5% | GC-Headspace | Residual DMF is cytotoxic in cell assays. |

| Water | < 1.0% | Karl Fischer | Moisture affects weighing accuracy for nM stock solutions. |

Solubility & Stability Protocols

The nitro group and planar aromatic core make MNIQ poorly soluble in aqueous media. Proper handling is required to prevent precipitation during biological assays.

Stock Solution Preparation

-

Solvent: DMSO (Dimethyl sulfoxide), anhydrous.

-

Concentration: 10 mM or 50 mM.

-

Storage: -20°C in amber vials (nitro compounds can be photolabile).

Stability Validation

Experiment: Assess stability in assay buffer (PBS, pH 7.4) over 24 hours.

-

Dilute stock to 100 µM in PBS (1% DMSO final).

-

Incubate at 37°C.

-

Analyze aliquots at 0, 4, 12, and 24 hours via HPLC.

-

Acceptance Criteria: >95% recovery of parent compound. Note: If degradation occurs, check for hydrolytic ring-opening.

Enzymatic Assay: PARP-1 Inhibition

This protocol determines the IC50 of MNIQ against PARP-1 using a chemiluminescent or colorimetric universal PARP assay.

Assay Principle

MNIQ competes with biotinylated NAD+ for the PARP-1 active site. Inhibition prevents the poly-ADP-ribosylation (PARylation) of histone proteins coated on the plate.

Workflow Diagram

Figure 1: Step-by-step workflow for the competitive PARP-1 inhibition assay.

Detailed Protocol

-

Preparation: Dilute MNIQ in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT) to 4x concentrations (e.g., 0.1 nM to 10 µM).

-

Enzyme Addition: Add 0.5 Units/well of recombinant Human PARP-1. Incubate 10 mins to allow inhibitor binding.

-

Substrate: Add cocktail containing biotinylated NAD+ and activated DNA.

-

Reaction: Incubate for 60 minutes at Room Temperature.

-

Wash: Wash plate 3x with PBS-T (0.05% Tween-20).

-

Detection: Add Streptavidin-HRP followed by TMB or Chemiluminescent substrate.

-

Analysis: Measure signal. Calculate % Inhibition =

.

Expected Results:

-

MNIQ IC50: Expected range 0.5 µM – 5.0 µM. (Note: 5-amino derivatives are typically nanomolar; the nitro group reduces potency but confirms binding mode).

-

Reference Control (Olaparib): IC50 < 10 nM.

Cellular Profiling: Hypoxia & Cytotoxicity

Since the 5-nitro group is a potential substrate for nitro-reductases, cellular toxicity should be evaluated under both Normoxic and Hypoxic conditions.

Experimental Logic

-

Normoxia (21% O₂): Measures baseline PARP-driven synthetic lethality (e.g., in BRCA-/- cells).

-

Hypoxia (1% O₂): Measures potential metabolic activation of the nitro group to a toxic species.

Mechanistic Pathway Diagram

Figure 2: Dual mechanism of action: Direct inhibition and potential hypoxic activation to the high-potency amino derivative.

Protocol: Differential Cytotoxicity

-

Cell Lines:

-

MDA-MB-436: (BRCA1 deficient) – High sensitivity to PARP inhibition.

-

MCF-7: (BRCA wild-type) – Low sensitivity control.

-

-

Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

-

Treatment: Treat with MNIQ (0.1 – 100 µM).

-

Set A: Incubate in standard incubator (Normoxia).

-

Set B: Incubate in Hypoxia Chamber (1% O₂, 5% CO₂).

-

-

Duration: 72 to 96 hours.

-

Readout: CellTiter-Glo (ATP quantification) or MTT assay.

-

Data Analysis: Calculate Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia). An HCR > 2 suggests bioreductive activation.

References

-

Synthesis of Isoquinolinones: Lombardino, J. G. (1970). Preparation of 1(2H)-isoquinolinones. Journal of Heterocyclic Chemistry, 7(5), 1057-1064.

-

PARP Inhibition & Structure-Activity Relationships: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. (Describes the isoquinolinone/phthalazinone scaffold relevance).

-

Nitro-Reduction in Cancer Therapy: Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410.

-

General PARP Assay Protocols: BenchChem. (2025). A Comparative Guide to the Properties of Isoquinoline-based PARP Inhibitors. (General Protocol Reference)

Application Notes and Protocols for 3-methyl-5-nitro-2H-isoquinolin-1-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, synthesis, purification, and characterization of 3-methyl-5-nitro-2H-isoquinolin-1-one. This document emphasizes scientific integrity, providing detailed protocols and the rationale behind experimental choices.

Introduction and Scientific Context

3-methyl-5-nitro-2H-isoquinolin-1-one belongs to the isoquinolinone class of heterocyclic compounds. The isoquinoline scaffold is a key structural motif in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties[1][2]. The presence of a nitro group, an electron-withdrawing functionality, can significantly influence the molecule's chemical reactivity and biological interactions. Nitroaromatic compounds are known to have applications in medicinal chemistry, and their biological activity is an area of active research[3]. These notes are intended to provide a foundational understanding for the safe and effective use of this compound in a laboratory setting.

Safety and Handling Procedures

Hazard Assessment

Nitroaromatic compounds should be handled with caution as they can be energetic and may have toxicological properties. It is prudent to treat 3-methyl-5-nitro-2H-isoquinolin-1-one as a potentially hazardous substance.

-

Potential Hazards :

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound:

-

Eye Protection : Safety goggles or a face shield.[4]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).[6]

-

Body Protection : A laboratory coat.[6]

-

Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[4][6]

Storage and Handling

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8][9]

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][10]

Emergency Procedures

-

Skin Contact : Immediately wash with plenty of soap and water.[4][6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.[10]

-

Spills : Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5]

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1280188-30-8 | [11] |

| Molecular Formula | C10H8N2O3 | [11] |

| Molecular Weight | 204.18 g/mol | [12] |

| Appearance | Likely a solid (e.g., light yellow powder) | Inferred from related compounds[5][13] |

| Purity | Typically ≥95% | [11] |

Experimental Protocols

The following protocols are provided as examples and may require optimization based on specific experimental conditions and available starting materials.

Proposed Synthesis Workflow

While a specific, validated synthesis for 3-methyl-5-nitro-2H-isoquinolin-1-one is not detailed in the provided search results, a plausible synthetic route can be inferred from general methods for isoquinolinone synthesis. A common approach involves the cyclization of a substituted homophthalic acid or a related derivative with an appropriate nitrogen source.

Caption: Proposed workflow for the synthesis and purification of 3-methyl-5-nitro-2H-isoquinolin-1-one.

Protocol: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[13][14]

Objective: To purify crude 3-methyl-5-nitro-2H-isoquinolin-1-one.

Materials:

-

Crude 3-methyl-5-nitro-2H-isoquinolin-1-one

-

Selected recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate)[13]

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Perform small-scale solubility tests to identify a suitable solvent or solvent mixture.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[13]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[13]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is crucial for the formation of pure crystals.[14]

-

Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[13]

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[13]

-

Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.

Protocol: Analytical Characterization

HPLC is used to assess the purity of the synthesized compound.

Objective: To determine the purity of 3-methyl-5-nitro-2H-isoquinolin-1-one.

Instrumentation and Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid for improved peak shape) is common for this type of analysis.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions to create a working solution of appropriate concentration.

-

Inject the sample into the HPLC system and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

NMR spectroscopy is a powerful tool for structural elucidation.

Objective: To confirm the chemical structure of 3-methyl-5-nitro-2H-isoquinolin-1-one.

Instrumentation and Conditions (Example):

-

Spectrometer: 300 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

Nuclei: ¹H and ¹³C.

Expected ¹H NMR Signals (Qualitative Prediction):

-

Aromatic protons on the nitro-substituted ring.

-

Aromatic or vinylic protons on the pyridinone ring.

-

A singlet for the methyl group protons.

-

An N-H proton signal (if tautomerism occurs, though the keto form is likely dominant).

Expected ¹³C NMR Signals (Qualitative Prediction):

-

Carbonyl carbon signal (downfield).

-

Aromatic and vinylic carbon signals in the aromatic region.

-

Methyl carbon signal (upfield).

MS is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Objective: To confirm the molecular weight of 3-methyl-5-nitro-2H-isoquinolin-1-one.

Instrumentation and Conditions (Example):

-

Ionization Source: Electrospray ionization (ESI) or electron ionization (EI).[16][17]

-

Analyzer: Time-of-flight (TOF) or quadrupole.

Expected Result:

-

The mass spectrum should show a molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of 204.05 g/mol (for the most common isotopes).

Potential Applications in Research and Drug Development

The isoquinolinone core is present in many biologically active molecules.[2] Derivatives of isoquinolinones have been investigated for various therapeutic applications:

-